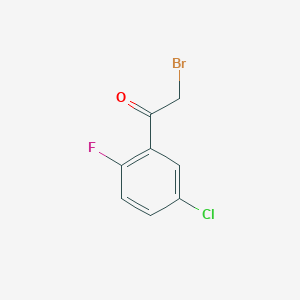

2-Bromo-1-(5-chloro-2-fluorophenyl)ethanone

Description

2-Bromo-1-(5-chloro-2-fluorophenyl)ethanone is a halogenated aryl ketone characterized by a bromoacetyl group attached to a substituted phenyl ring containing chlorine and fluorine at the 5- and 2-positions, respectively. This compound is a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and heterocyclic derivatives. Its reactivity is influenced by the electron-withdrawing effects of the halogen substituents, which enhance the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic substitution or condensation reactions .

Synthesis typically involves bromination of the parent acetophenone derivative. For example, substituted acetophenones react with bromine in diethyl ether under controlled conditions to yield α-bromo ketones, as described in a general procedure for synthesizing 2-bromo-1-(aryl)ethanones .

Properties

IUPAC Name |

2-bromo-1-(5-chloro-2-fluorophenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClFO/c9-4-8(12)6-3-5(10)1-2-7(6)11/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHHKWCFGQAYBFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)CBr)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(5-chloro-2-fluorophenyl)ethanone typically involves the bromination of 1-(5-chloro-2-fluorophenyl)ethanone. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions often include refluxing the mixture to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through recrystallization or distillation techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1-(5-chloro-2-fluorophenyl)ethanone undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in solvents such as methanol or ethanol.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Oxidation: Potassium permanganate in aqueous or acidic conditions.

Major Products Formed:

Nucleophilic Substitution: Substituted ethanones with various functional groups.

Reduction: 1-(5-chloro-2-fluorophenyl)ethanol.

Oxidation: 2-Bromo-1-(5-chloro-2-fluorophenyl)acetic acid.

Scientific Research Applications

2-Bromo-1-(5-chloro-2-fluorophenyl)ethanone has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates with potential antimicrobial or anticancer properties.

Material Science: It is utilized in the synthesis of novel materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of 2-Bromo-1-(5-chloro-2-fluorophenyl)ethanone depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets. The exact pathways involved can vary based on the specific biological system being studied .

Comparison with Similar Compounds

2-Bromo-1-(4-nitrophenyl)ethanone

- Structure : Nitro group at the 4-position.

- Reactivity : The nitro group’s strong electron-withdrawing nature increases electrophilicity, facilitating SRN1 reactions to form α,β-unsaturated ketones (chalcone analogues) .

- Applications : Used in synthesizing bioactive chalcones, which exhibit antimicrobial and anticancer properties .

2-Bromo-1-(2,4-dichlorophenyl)ethanone

- Structure : Two chlorine atoms at the 2- and 4-positions.

- Reactivity : Enhanced electrophilicity due to dual electron-withdrawing substituents, making it highly reactive in nucleophilic substitutions.

Electron-Donating Substituents

2-Bromo-1-(4-hydroxyphenyl)ethanone

2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethanone

- Structure : Methoxy (electron-donating) at 2-position and fluorine (electron-withdrawing) at 5-position.

- Reactivity : Methoxy groups stabilize the aryl ring via resonance, while fluorine enhances electrophilicity at the carbonyl.

- Physical Properties : Likely higher solubility in polar solvents compared to chloro-fluoro derivatives due to methoxy group .

Heterocyclic Derivatives

2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone

2-Bromo-1-(furan-2-yl)ethanone

- Structure : Furan ring.

- Reactivity: Electron-rich furan facilitates condensation with quinolones to form cytotoxic derivatives.

- Applications: Intermediate for N-2-(furyl)quinolone derivatives with evaluated cytotoxic activity .

Structural Analogues with Multiple Halogens

2-Bromo-1-[4-(3-bromothien-2-yl)phenyl]ethanone

- Structure : Bromothiophene and bromoacetyl groups.

- Reactivity : Dual bromine atoms enhance reactivity in cross-coupling reactions.

- Molecular Weight : 360.06 g/mol, higher than the target compound due to additional bromine .

Data Tables

Table 1: Comparative Analysis of Selected α-Bromo Aryl Ketones

Table 2: Substituent Effects on Reactivity

Biological Activity

2-Bromo-1-(5-chloro-2-fluorophenyl)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and applications in various fields, including medicinal chemistry and material science.

Chemical Structure and Properties

The compound features a bromine atom, a chlorine atom, and a fluorine atom attached to a phenyl ring, contributing to its unique reactivity and biological activity. The presence of halogen atoms often enhances the compound's interaction with biological targets, making it a valuable candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The halogen substituents may increase binding affinity, leading to enhanced pharmacological effects.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating significant activity:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 62.5 μg/mL |

| Enterococcus faecalis | 125 μg/mL |

| Escherichia coli | 125 μg/mL |

| Klebsiella pneumoniae | 15.6 μg/mL |

These findings suggest that the compound possesses bactericidal effects, inhibiting protein synthesis and disrupting nucleic acid production pathways .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, derivatives of similar compounds have shown cytotoxicity against human cancer cell lines, indicating that structural modifications can enhance efficacy .

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial properties of several derivatives of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain derivatives exhibited superior activity compared to standard antibiotics like gentamicin .

- Anticancer Screening : Another research focused on the anticancer activity of related compounds in vitro, revealing that some derivatives significantly inhibited cancer cell growth at low concentrations. The structure-activity relationship highlighted the importance of halogen substitutions in enhancing biological activity .

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with similar compounds:

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| 2-Bromo-1-(2-fluorophenyl)ethanone | 125 | Antibacterial |

| 2-Bromo-1-(5-chloro-2-hydroxyphenyl)ethanone | 62.5 | Antibacterial |

| 2-Bromo-1-(3,5-dichloro-2-fluorophenyl)ethanone | 31.25 | Anticancer |

This table illustrates how slight variations in chemical structure can lead to significant differences in biological activity.

Q & A

Q. What are the recommended safety protocols for handling 2-bromo-1-(5-chloro-2-fluorophenyl)ethanone in laboratory settings?

- Methodological Answer: When handling this compound, use personal protective equipment (PPE), including a self-contained breathing apparatus and chemical-resistant clothing, due to its toxic fumes and reactivity. In case of fire, employ foam, dry powder, or CO₂ extinguishers. Avoid inhalation of combustion gases and isolate contaminated water to prevent environmental release . For spills, ensure adequate ventilation and use respiratory protection if dust or vapors are present.

Q. How can the structure of this compound be confirmed experimentally?

- Methodological Answer: X-ray crystallography is a gold standard for structural confirmation. Programs like SHELXL (part of the SHELX suite) enable precise refinement of crystal structures, even for halogen-rich compounds . Complementary techniques include NMR spectroscopy (to verify substituent positions) and high-resolution mass spectrometry (HRMS) to confirm molecular weight. PubChem provides canonical SMILES and InChI keys for cross-referencing computational data .

Q. What are the primary synthetic routes for this compound?

- Methodological Answer: The compound is typically synthesized via Friedel-Crafts acylation or halogenation of precursor ketones. For example, bromination of 1-(5-chloro-2-fluorophenyl)ethanone using elemental bromine in acetic acid yields the target compound. Reaction conditions (e.g., temperature, stoichiometry) must be optimized to avoid over-halogenation .

Advanced Research Questions

Q. How does the dual halogen substitution (Br and Cl) influence the reactivity of this compound compared to mono-halogenated analogs?

- Methodological Answer: The bromine atom at the α-position enhances electrophilicity, making the compound a potent alkylating agent, while the 5-chloro-2-fluorophenyl group directs regioselectivity in cross-coupling reactions. Comparative studies with analogs (e.g., 2-bromo-1-(4-fluorophenyl)ethanone) show that the chloro group stabilizes intermediates via inductive effects, altering reaction kinetics . Kinetic assays and DFT calculations can quantify these effects.

Q. What strategies resolve contradictions in reported biological activities of halogenated acetophenones?

- Methodological Answer: Discrepancies in biological data (e.g., antimicrobial vs. inactive results) may arise from impurities or assay conditions. Reproducibility requires rigorous purification (e.g., column chromatography) and standardized bioassays. For example, in enzyme inhibition studies, use recombinant proteins and control for solvent interference (e.g., DMSO concentrations) .

Q. How can computational tools predict the metabolic pathways of this compound in drug development?

- Methodological Answer: Tools like molecular docking (AutoDock Vina) and ADMET prediction software (SwissADME) model interactions with cytochrome P450 enzymes. For instance, the bromine atom may slow metabolism due to steric hindrance, while the fluorine enhances lipophilicity, affecting bioavailability . Validate predictions with in vitro hepatocyte assays.

Q. What are the challenges in crystallizing this compound, and how can they be mitigated?

- Methodological Answer: Halogenated compounds often form polymorphs or twinned crystals. Use slow evaporation in aprotic solvents (e.g., dichloromethane/hexane mixtures) and seed crystals to promote single-crystal growth. ORTEP-3 can visualize and validate crystal packing, while SHELXD resolves phase problems in diffraction data .

Comparative and Mechanistic Questions

Q. How does the substitution pattern on the phenyl ring affect the compound’s electronic properties?

- Methodological Answer: Hammett constants (σ) quantify electronic effects: the 2-fluoro group is electron-withdrawing (-I effect), while the 5-chloro substituent adds moderate electronegativity. UV-Vis spectroscopy and cyclic voltammetry reveal bathochromic shifts and redox potentials, respectively, compared to non-fluorinated analogs .

Q. What byproducts are generated during its synthesis, and how are they characterized?

- Methodological Answer: Common byproducts include dihalogenated species (e.g., 2,5-dibromo derivatives) and oxidized intermediates. GC-MS and LC-HRMS identify these impurities, while reaction monitoring via TLC or in situ IR spectroscopy optimizes yield .

Q. How is this compound used in designing enzyme inhibitors?

- Methodological Answer:

The α-bromo ketone moiety acts as a covalent inhibitor, targeting cysteine residues in enzymes (e.g., proteases). Kinetic studies (e.g., IC₅₀ determinations) and X-ray co-crystallography validate binding modes. Compare inhibition potency against non-covalent analogs to assess mechanism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.